molecular formula C17H23N3O4 B1621127 3-Nitro-2,6-dipiperidinobenzoic acid CAS No. 657350-42-0

3-Nitro-2,6-dipiperidinobenzoic acid

Cat. No. B1621127
M. Wt: 333.4 g/mol
InChI Key: SKTHCPBVBGSUEW-UHFFFAOYSA-N
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Description

3-Nitro-2,6-dipiperidinobenzoic acid is a chemical compound with the molecular formula C17H23N3O4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two piperidinyl groups and a nitro group .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2,6-dipiperidinobenzoic acid consists of a benzene ring substituted with two piperidinyl groups and a nitro group . The molecular weight of this compound is 333.38 .

Future Directions

Piperidine derivatives, such as 3-Nitro-2,6-dipiperidinobenzoic acid, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-nitro-2,6-di(piperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-17(22)15-13(18-9-3-1-4-10-18)7-8-14(20(23)24)16(15)19-11-5-2-6-12-19/h7-8H,1-6,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHCPBVBGSUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384413
Record name 3-nitro-2,6-dipiperidinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Nitro-2,6-dipiperidinobenzoic acid

CAS RN

657350-42-0
Record name 3-nitro-2,6-dipiperidinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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